3-Demethylhimbacine
Description
3-Demethylhimbacine (3-Norhimbacine) is a structural analog of the natural alkaloid himbacine, which is derived from the bark of Galbulimima species. The compound is characterized by the absence of a methyl group at the C3 position of the parent himbacine structure (Figure 1). This modification significantly alters its pharmacological profile, particularly its selectivity and potency as a muscarinic receptor antagonist.
Himbacine itself is known for its antagonistic activity at muscarinic M2 receptors, which are critical in regulating cardiac and neuronal functions .
Properties
Molecular Formula |
C21H33NO2 |
|---|---|
Molecular Weight |
331.5 g/mol |
IUPAC Name |
(3aR,4R,4aS,8aR,9aS)-4-[(E)-2-[(2R,6S)-1,6-dimethylpiperidin-2-yl]ethenyl]-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-3H-benzo[f][2]benzofuran-1-one |
InChI |
InChI=1S/C21H33NO2/c1-14-6-5-8-16(22(14)2)10-11-18-17-9-4-3-7-15(17)12-19-20(18)13-24-21(19)23/h10-11,14-20H,3-9,12-13H2,1-2H3/b11-10+/t14-,15+,16+,17-,18+,19-,20+/m0/s1 |
InChI Key |
MYEVCMOLMLFGOC-QQZNOUBOSA-N |
Isomeric SMILES |
C[C@H]1CCC[C@@H](N1C)/C=C/[C@@H]2[C@H]3CCCC[C@@H]3C[C@H]4[C@@H]2COC4=O |
Canonical SMILES |
CC1CCCC(N1C)C=CC2C3CCCCC3CC4C2COC4=O |
Synonyms |
3-demethylhimbacine 3-norhimbacine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Key compounds for comparison include:
- Himbacine : The parent compound with a methyl group at C3.
- 3-Demethylhimbacine : Lacks the C3 methyl group.
- C4-Epimer of this compound : A stereoisomer with inverted configuration at C4.
Table 1: Structural and Pharmacological Comparison
Pharmacological Insights from Enantiomeric Studies
Takadoi et al. (2002) synthesized enantiomeric pairs of this compound and its C4-epimer to evaluate their muscarinic M2 antagonistic activity . Key findings include:
- Enantioselectivity : The (R)-enantiomer of this compound demonstrated higher M2 receptor binding affinity than the (S)-enantiomer.
- C4 Epimerization : Inversion at C4 reduced potency by ~50%, highlighting the importance of stereochemistry in receptor interaction.
- Comparative Efficacy: this compound retained comparable M2 antagonism to himbacine but with enhanced selectivity, suggesting reduced interference with non-target muscarinic subtypes (e.g., M1, M3).
Mechanistic Implications
The absence of the C3 methyl group in this compound likely enhances its ability to penetrate hydrophobic binding pockets in the M2 receptor. In contrast, himbacine’s bulkier C3 methyl group may contribute to its broader but less selective activity. The C4-epimer’s reduced efficacy underscores the necessity of precise spatial alignment for receptor engagement.
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